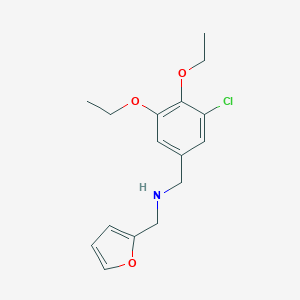![molecular formula C14H14BrN5O B503959 N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B503959.png)
N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is a complex organic compound that features a furan ring substituted with a brominated methylphenyl group, a tetrazole ring, and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 3-methylphenyl, is brominated to introduce the bromine atom at the 4-position.
Furan Formation: The brominated compound is then reacted with furan-2-carbaldehyde under acidic conditions to form the furan ring.
Tetrazole Formation: The furan derivative is then subjected to a cyclization reaction with sodium azide and ammonium chloride to form the tetrazole ring.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base to introduce the methylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: De-brominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[5-(4-chloro-3-methylphenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
- N-{[5-(4-fluoro-3-methylphenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
- N-{[5-(4-iodo-3-methylphenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
Uniqueness
N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the furan and tetrazole rings also provides a distinctive structural framework that can be exploited for various applications.
Propiedades
Fórmula molecular |
C14H14BrN5O |
|---|---|
Peso molecular |
348.2g/mol |
Nombre IUPAC |
N-[[5-(4-bromo-3-methylphenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C14H14BrN5O/c1-9-7-10(3-5-12(9)15)13-6-4-11(21-13)8-16-14-17-18-19-20(14)2/h3-7H,8H2,1-2H3,(H,16,17,19) |
Clave InChI |
XCFSGSSHNMQAIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)CNC3=NN=NN3C)Br |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC=C(O2)CNC3=NN=NN3C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503876.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-furylmethyl)amine](/img/structure/B503878.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B503880.png)
![N-tert-butyl-2-(4-{[(furan-2-ylmethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B503882.png)
![1-[(2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethyl)amino]propan-2-ol](/img/structure/B503883.png)
![2-(2-Methoxy-4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B503885.png)
![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B503886.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B503887.png)
![N-tert-butyl-2-(4-{[(furan-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B503888.png)
![3-ethoxy-N-[(9-ethyl-9H-carbazol-3-yl)methyl]propan-1-amine](/img/structure/B503890.png)
![2-[(2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethyl)amino]ethanol](/img/structure/B503892.png)

![1-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-2-ol](/img/structure/B503896.png)
![2-(2-Chloro-4-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B503897.png)
